molecular formula C7H12O2S3 B1340128 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid CAS No. 881037-62-3

2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid

Cat. No. B1340128
M. Wt: 224.4 g/mol
InChI Key: UKOGBBSRQCYUQV-UHFFFAOYSA-N
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Description

2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid (ESCMPA) is a sulfur-containing organic acid derived from ethylsulfanylcarbonothioyl. It is a versatile compound with a wide range of applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

A Convenient Synthesis of [1,2,3]Triazolo[1,5-a]quinoline The synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate involved a reaction where a compound structurally similar to 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid was used. This showcases the compound's potential in complex organic syntheses, specifically in forming triazoloquinoline derivatives (Pokhodylo & Obushak, 2019).

Synthesis of α-sulfanyl-β-amino acid derivatives The compound played a role in the Mannich-type reaction for synthesizing alpha-sulfanyl-beta-amino acid derivatives. These derivatives are critical building blocks in pharmaceuticals, highlighting the compound's significance in medicinal chemistry (Kantam et al., 2010).

Role in Polymer Chemistry and Nanotechnology

A temperature-responsive carbon black nanoparticle 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}propanoic acid (DSCTSP) was used in creating a temperature-responsive carbon black nanoparticle, showcasing the compound's application in nanotechnology and smart materials. This illustrates its role in creating materials with unique, responsive properties (Yang et al., 2007).

Contribution to Pharmacological Synthesis

Development of amino acid conjugated sulfonamides as a potent antiulcer agent 2-{[(4-methylphenyl) sulfonyl] amino}-3-sulfanylpropanoic acid and its analogs were synthesized and evaluated for antiulcer potential. This signifies the compound's role in the development of new pharmacological agents, underlining its importance in drug synthesis and medical applications (Sahoo & Subudhi, 2014).

properties

IUPAC Name

2-ethylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S3/c1-4-11-6(10)12-7(2,3)5(8)9/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOGBBSRQCYUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=S)SC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475312
Record name 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid

CAS RN

881037-62-3
Record name 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(ethylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethanethiol (7.21 mL, 0.1 mol), acetone (73 mL), and tricaprylylmethylammonium chloride (1.0 g, 2.5 mmol) were combined and cooled on an ice bath under N2. Added 9 mL of 50% (w/v) NaOH to the reaction mixture over 10 minutes. After 20 minutes, carbon disulfide (6.03 mL, 0.1 mol) and acetone (12.6 mL) were combined and added dropwise to the reaction over 30 minutes. Chloroform (12 mL, 0.15 mol) was added, followed by the addition of 80 mL of 50% (w/v) NaOH over 10 minutes. The yellow-orange mixture was stirred overnight. Water (200 mL) was added, followed by concentrated HCl (80 mL) to drop the pH below 1. The mixture was extracted three times into diethyl ether and concentrated to a dark red oil. Crude product was purified via silica gel chromatography (1:1 hexanes:ether) and then distilled to yield 11.0 g of a bright orange, viscous liquid (49% yield). 1H NMR (CDCl3, δ): 1.33 (t, 3H, —CH2CH3), 1.72 (s, 6H, —C(CH3)2COOH), 3.30 (q, 2H, —CH2CH3).
Quantity
7.21 mL
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step Two
Name
tricaprylylmethylammonium chloride
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.03 mL
Type
reactant
Reaction Step Five
Quantity
12 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
80 mL
Type
reactant
Reaction Step Eight
Name
Quantity
200 mL
Type
solvent
Reaction Step Nine
Quantity
12.6 mL
Type
solvent
Reaction Step Ten
Yield
49%

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